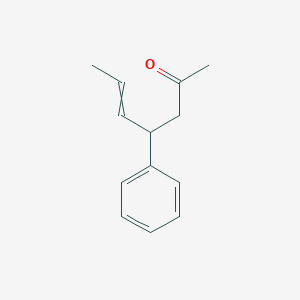

4-Phenylhept-5-en-2-one

Description

4-Phenylhept-5-en-2-one is a substituted cyclic ketone characterized by a phenyl group at the 4-position and a double bond at the 5-position of a seven-carbon chain. Its molecular structure (C₁₃H₁₄O) combines aromatic and aliphatic features, making it a compound of interest in organic synthesis, fragrance chemistry, and materials science. Analytical methods such as NMR, IR spectroscopy, and mass spectrometry are critical for its identification and characterization .

Properties

CAS No. |

88343-87-7 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

4-phenylhept-5-en-2-one |

InChI |

InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3 |

InChI Key |

XAJHEGBJOCWMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Phenylhept-5-en-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: 4-Phenylheptanoic acid.

Reduction: 4-Phenylhept-5-en-2-ol.

Substitution: Nitro-4-Phenylhept-5-en-2-one.

Scientific Research Applications

4-Phenylhept-5-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Phenylhept-5-en-2-one with three related compounds based on structural features, substituent positions, and hypothetical properties derived from general organic chemistry principles:

Key Observations:

Substituent Effects :

- The position of the phenyl group significantly impacts steric and electronic properties. For example, 6-methyl-5-phenylhept-5-en-2-one (CAS 18955-99-2) exhibits greater hydrophobicity than 4-Phenylhept-5-en-2-one due to the methyl group at C6 .

- 3,4-Diphenylcyclopent-3-en-1-one (CAS 7402-06-4) demonstrates enhanced conjugation and rigidity, which may favor applications in optoelectronic materials .

Reactivity Trends :

- Cyclic ketones like 4-Phenylcyclohex-3-en-1-one are more reactive in ring-opening or cycloaddition reactions compared to linear analogs like 4-Phenylhept-5-en-2-one .

- The double bond position (e.g., C5 in 4-Phenylhept-5-en-2-one vs. C3 in 4-Phenylcyclohex-3-en-1-one) influences regioselectivity in catalytic hydrogenation or oxidation .

Analytical Challenges :

- Differentiation between these compounds requires advanced techniques such as high-resolution mass spectrometry (HRMS) to resolve subtle mass differences and 2D NMR (e.g., COSY, HSQC) to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.